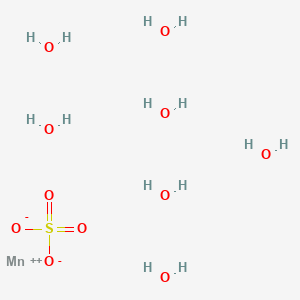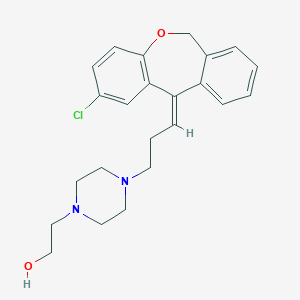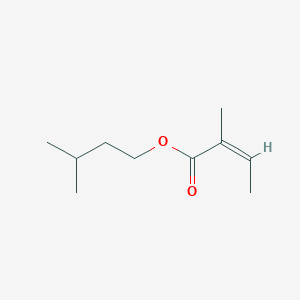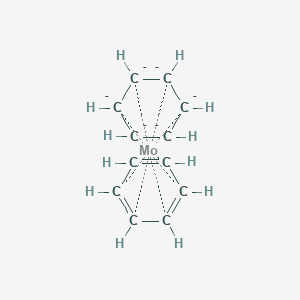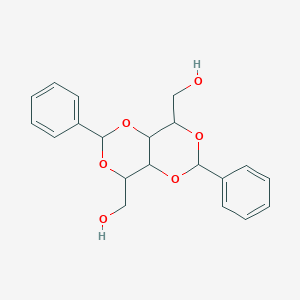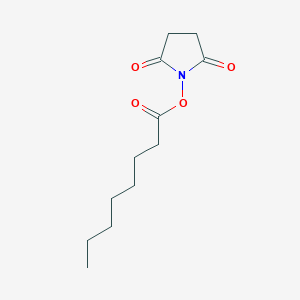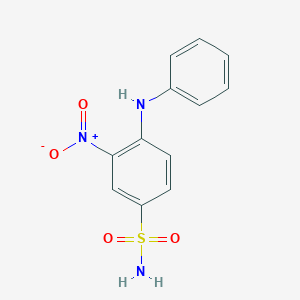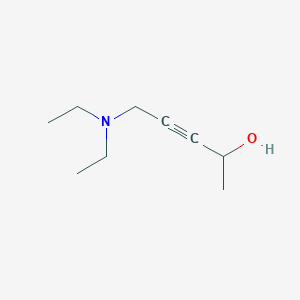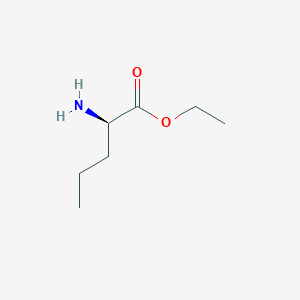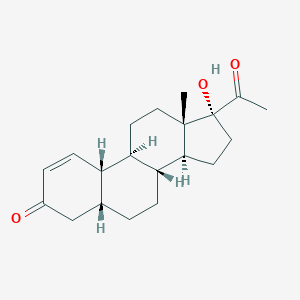
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Nandrolone, and it is structurally similar to testosterone, the primary male sex hormone. Nandrolone has been shown to have a variety of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.
Mechanism Of Action
Nandrolone works by binding to androgen receptors in the body, which are found in a variety of tissues, including muscle, bone, and the central nervous system. Once bound to these receptors, Nandrolone stimulates the production of proteins that are involved in muscle growth and repair, leading to an increase in muscle mass and strength.
Biochemical And Physiological Effects
Nandrolone has a variety of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which is essential for muscle growth and repair. It also increases the production of red blood cells, which can improve oxygen delivery to the muscles and other tissues. In addition, Nandrolone has been shown to have anti-inflammatory effects, which can reduce pain and swelling in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Nandrolone in lab experiments is that it has been extensively studied and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using Nandrolone in lab experiments. For example, its effects can be dose-dependent, which means that the results of experiments can vary depending on the dosage used. In addition, Nandrolone can have a variety of side effects, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on Nandrolone. One area of interest is its potential use in treating medical conditions such as osteoporosis and anemia. Another area of interest is its potential use in improving athletic performance, although this is a controversial topic. Additionally, there is ongoing research into the mechanisms of action of Nandrolone, which could lead to the development of new drugs that are more effective and have fewer side effects. Overall, Nandrolone is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesis Methods
Nandrolone can be synthesized from testosterone through a process known as dehydrogenation. This involves removing a hydrogen atom from the 19th carbon position of the testosterone molecule, which results in the formation of Nandrolone.
Scientific Research Applications
Nandrolone has been widely used in scientific research to study its effects on the body. It has been shown to have a variety of beneficial effects, including increasing muscle mass and strength, improving bone density, and reducing inflammation. It has also been studied for its potential use in treating a variety of medical conditions, including osteoporosis, anemia, and wasting syndrome.
properties
CAS RN |
15019-23-5 |
|---|---|
Product Name |
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h4,6,13,15-18,23H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
VTRSPTCAMHSWBH-UIUSIFNCSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



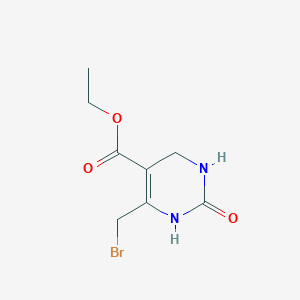
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

